Product packaging for FV 100 N-Fmoc(Cat. No.:CAS No. 1269409-87-1)

FV 100 N-Fmoc

Cat. No.: B1144666
CAS No.: 1269409-87-1
M. Wt: 719.82
Attention: For research use only. Not for human or veterinary use.
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Description

FV 100 N-Fmoc is a chemical intermediate used in the synthesis of FV-100 (F870000), an orally available pro-drug . As an Fmoc-protected compound, it is designed for use in solid-phase peptide synthesis (SPPS), where the Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality, allowing for selective deprotection under basic conditions . This makes this compound a valuable building block in pharmaceutical research for the development of novel therapeutic agents. Researchers utilize such intermediates to create peptide-like molecules or conjugates with improved stability and bioavailability. The Fmoc-protecting group is a standard in peptide chemistry due to its orthogonality to other protective groups and its reliability in automated synthesis. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1269409-87-1

Molecular Formula

C₄₂H₄₅N₃O₈

Molecular Weight

719.82

Synonyms

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one

Origin of Product

United States

Ii. Synthetic Methodologies for N Fmoc Protected Compounds

Strategies for N-Fmoc Group Introduction

The introduction of the Fmoc protecting group onto a primary or secondary amine is a critical step that can be achieved through various reagents and protocols.

The traditional and most direct method for N-Fmoc protection involves the reaction of an amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). scielo.br This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize the hydrochloric acid formed during the reaction. total-synthesis.com Anhydrous conditions, often using pyridine (B92270) in a solvent like dichloromethane (B109758), are also employed. total-synthesis.com

While effective, the use of Fmoc-Cl can sometimes lead to the formation of dipeptide impurities due to unwanted activation of the carboxylic acid group of the amino acid being protected. nih.gov To mitigate this and improve the control of the reaction, activated derivatives of Fmoc are widely used. scielo.br

Key Activated Fmoc Reagents:

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): This is one of the most commonly used reagents for Fmoc protection. scielo.brenamine.net It is a stable, crystalline solid that reacts cleanly with amines to form the desired N-Fmoc compound. enamine.netmedchemexpress.com The reaction conditions are generally milder and easier to control compared to those for Fmoc-Cl, resulting in fewer side reactions.

9-Fluorenylmethoxycarbonyl-1-hydroxybenzotriazole (Fmoc-OBt): This reagent is another effective activated ester for the introduction of the Fmoc group. scielo.br

The choice between Fmoc-Cl and its activated derivatives often depends on the specific substrate, desired reaction conditions, and the need to minimize side products.

Interactive Table 1: Comparison of Classical Fmoc Reagents

Reagent Chemical Formula Key Features Common Conditions
Fmoc-Cl C15H11ClO2 Highly reactive, cost-effective. total-synthesis.com Schotten-Baumann (e.g., NaHCO3, water/dioxane). total-synthesis.com
Fmoc-OSu C19H15NO5 Stable solid, fewer side reactions. enamine.net Weak base (e.g., NaHCO3) in aqueous or organic solvents.
Fmoc-OBt C21H15N3O3 Effective activated ester. scielo.br Base-mediated coupling in organic solvents.

Research continues to focus on developing new reagents for Fmoc protection that offer improved efficiency, selectivity, and more environmentally friendly profiles.

Oxime-based carbonates have emerged as highly effective reagents for introducing the Fmoc group, often minimizing the side reactions associated with classical methods. researchgate.netnih.gov These reagents are typically stable, crystalline solids that react with high efficiency. researchgate.net

A notable example is ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which can be converted into Fmoc-Oxyma. sigmaaldrich.comhighfine.com Fmoc-Oxyma has been shown to be a superior reagent for protecting hindered amino acids and reduces the formation of β-alanine-related impurities that can occur with Fmoc-OSu. nih.govsigmaaldrich.com Other oxime derivatives, such as those based on N-hydroxypicolinimidoyl cyanide and cyanoacetamide, have also been developed and show promise in affording pure N-Fmoc products in high yields. researchgate.netnih.gov Research has also explored reagents like Fmoc-Amox to avoid impurities. researchgate.net

Beyond the common succinimidyl and benzotriazolyl esters, researchers have investigated other leaving groups to fine-tune the reactivity and properties of Fmoc-donating reagents. For instance, Fmoc-OPhth (N-(9-fluorenylmethoxycarbonyloxy)phthalimide) was designed to prevent the Lossen rearrangement, a side reaction that can occur with Fmoc-OSu leading to the formation of Fmoc-β-Ala-OH. researchgate.net Another developed reagent is Fmoc-OASUD (9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro mdpi.commdpi.comundecane-2,4-dione ester), which demonstrates high stability and provides N-Fmoc amino acids in high purity. researchgate.net

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for N-Fmoc protection. researchgate.net A significant advancement is the use of water as a solvent for the reaction, which is economical, safe, and environmentally friendly. researchgate.netpeptide.com Catalyst-free Fmoc protection of amines in aqueous media has been shown to be highly efficient and chemoselective. researchgate.net

Another green approach involves the use of ultrasound irradiation to assist the N-Fmoc protection of amines. scielo.br This method can lead to excellent yields in shorter reaction times and often proceeds without the need for a catalyst or solvent. scielo.br Furthermore, strategies are being developed to reduce solvent waste in solid-phase peptide synthesis (SPPS) by performing the Fmoc deprotection step in situ without intermediate washing steps, which can save up to 60% of solvent. peptide.comtandfonline.com

Development of Novel Reagents for Fmoc Protection

Investigations into Alternative Carbonates and Esters for Fmoc Introduction

Mechanisms and Optimization of N-Fmoc Deprotection

The removal of the Fmoc group is a critical step that relies on its lability to basic conditions. The mechanism proceeds via a β-elimination pathway. mdpi.compeptide.com A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. peptide.comresearchgate.net This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine along with carbon dioxide. peptide.com The DBF is a reactive electrophile that is subsequently trapped by the amine base to form a stable adduct, preventing it from reacting with the newly deprotected amine. peptide.comacs.org

Optimization of Deprotection:

The standard condition for Fmoc deprotection in SPPS is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.degenscript.com However, several factors can influence the efficiency and outcome of this reaction, and optimization is often necessary.

Choice of Base: While piperidine is the most common base, alternatives are used to address specific issues. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can accelerate slow deprotection reactions. peptide.comiris-biotech.de However, DBU does not scavenge the DBF byproduct, so piperidine is often added in small amounts for this purpose. peptide.com Alternatives like 4-methylpiperidine (B120128) and piperazine (B1678402) are also effective and are not controlled substances like piperidine, simplifying procurement. iris-biotech.denih.gov

Solvent: The polarity of the solvent affects the rate of deprotection, with more polar solvents like DMF and N-methylpyrrolidone (NMP) promoting faster cleavage than less polar ones like dichloromethane (DCM). researchgate.netspringernature.com

Reaction Time and Monitoring: Deprotection times can vary depending on the peptide sequence. Aggregation of the peptide on the solid support can significantly slow down the reaction. peptide.com Automated peptide synthesizers can monitor the release of the DBF-piperidine adduct by UV spectroscopy to ensure the deprotection reaction goes to completion. peptide.com

Minimizing Side Reactions: Under basic deprotection conditions, side reactions can occur. For example, aspartic acid residues can lead to aspartimide formation. iris-biotech.de The addition of acidic modifiers like OxymaPure to the deprotection solution can help suppress such base-driven side reactions. nih.gov Diketopiperazine formation is another common side reaction at the dipeptide stage, which is favored by the basic conditions of Fmoc deprotection. iris-biotech.dechempep.com

Interactive Table 2: Common Reagents and Conditions for N-Fmoc Deprotection

Reagent/Condition Concentration/Details Purpose/Considerations
Piperidine in DMF 20-50% Standard, effective deprotection and scavenging of DBF. wikipedia.orggenscript.com
DBU 1-2% Strong, non-nucleophilic base for difficult deprotections. peptide.comiris-biotech.de Often used with a scavenger. peptide.com
4-Methylpiperidine 20% in DMF Effective alternative to piperidine, not a controlled substance. tandfonline.comiris-biotech.de
Piperazine 5-10% in DMF Another alternative to piperidine. wikipedia.orgnih.gov
OxymaPure Additive 1% in deprotection mix Suppresses base-driven side reactions like aspartimide formation. nih.govtandfonline.com

Studies on Base-Labile Cleavage Mechanisms Using Piperidine and Other Amines

The deprotection of N-Fmoc groups is typically achieved through a base-mediated β-elimination mechanism. The electron-withdrawing nature of the fluorene (B118485) ring system renders the proton on the 9-position of the fluorene moiety acidic. researchgate.net A base abstracts this proton, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. researchgate.nettotal-synthesis.com

Piperidine is the most commonly employed base for Fmoc removal in SPPS, typically used in a 20% solution in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgacsgcipr.org The choice of piperidine is not only due to its basicity but also its ability to act as a scavenger for the liberated dibenzofulvene. This secondary amine reacts with dibenzofulvene to form a stable adduct, preventing the highly reactive intermediate from engaging in side reactions with the newly deprotected amine or other nucleophilic groups in the growing peptide chain. researchgate.nettotal-synthesis.com

The rate of Fmoc deprotection is highly dependent on the base used. Primary and secondary amines, such as piperidine and piperazine, generally lead to rapid cleavage. In contrast, tertiary amines like triethylamine (B128534) (Et3N) and N,N-diisopropylethylamine (DIEA) remove the Fmoc group much more slowly. researchgate.net The solvent also plays a crucial role, with polar solvents like DMF accelerating the reaction compared to less polar ones like dichloromethane (DCM). researchgate.nettotal-synthesis.com

Table 1: Half-life of Fmoc-ValOH with Various Amine Bases in DMF

Amine Base Half-life (t1/2)
20% piperidine 6 seconds
5% piperidine 20 seconds
50% morpholine 1 minute
50% dicyclohexylamine 35 minutes
50% diisopropylethylamine 10 hours

Data sourced from Total Synthesis total-synthesis.com

Research has also explored other amines for Fmoc deprotection. For instance, a combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been proposed as a safer and efficient alternative to piperidine. wikipedia.orgacsgcipr.org Pyrrolidine has also been identified as an effective base, particularly in less polar solvent systems. acs.org

Research on Greener Solvents and Reagents for Deprotection

The traditional reliance on DMF for Fmoc deprotection has raised environmental and safety concerns, prompting research into greener alternatives. acs.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been investigated as more environmentally friendly options. acs.orgresearchgate.net While some green solvents can be used for coupling and washing steps, their effectiveness in the Fmoc-removal step can be suboptimal. acs.org

However, studies have shown that γ-valerolactone can effectively replace DMF for Fmoc removal on both polystyrene (PS) and ChemMatrix resins. acs.org N-formylmorpholine has also demonstrated excellent performance with ChemMatrix resin. acs.org Propylene carbonate is another green solvent that has been successfully used in both solution- and solid-phase peptide synthesis. rsc.org

In addition to greener solvents, alternative basic reagents have been explored. A solution of NaOH in a mixture of 2-MeTHF and methanol (B129727) has been shown to be effective for Fmoc removal. acsgcipr.org The use of 4-methylpiperidine has also been investigated in solvents like N-butylpyrrolidinone (NBP), DMSO, and 2-MeTHF. acs.org These efforts aim to reduce the reliance on hazardous substances and develop more sustainable synthetic protocols. researchgate.net

Table 2: Green Alternatives for Fmoc Deprotection

Reagent/Solvent System Key Findings
20% piperidine in γ-valerolactone Effective replacement for DMF on PS and ChemMatrix resins. acs.org
20% piperidine in N-formylmorpholine Excellent performance with ChemMatrix resin. acs.org
NaOH in 2-MeTHF/methanol An environmentally friendly option for Fmoc removal. acsgcipr.org
Pyrrolidine in DMSO/ethyl acetate (B1210297) or NBP/1,3-dioxolane Enables Fmoc-removal in less polar solvent mixtures. acs.org
Propylene Carbonate A green replacement for DMF and dichloromethane in both solution- and solid-phase peptide synthesis. rsc.org

Advanced Synthetic Approaches to Complex N-Fmoc Derivatives

The synthesis of complex molecules often requires specialized building blocks and careful control over reaction conditions to ensure the desired outcome.

Synthesis and Utility of Fmoc-Protected Bis-Amino Acid Building Blocks

Fmoc-protected bis-amino acid building blocks are crucial for the synthesis of complex, shape-programmed peptidomimetics like spiroligomers. digitellinc.com These building blocks are chiral, cyclic structures derived from molecules like 4-hydroxyproline, containing two alpha-amino acids. digitellinc.com

A significant challenge in the synthesis of these building blocks is the selective protection of one amine group with Fmoc while the other remains available for subsequent reactions. A temporary Cu2+ complexation strategy has been developed to achieve this selective Fmoc protection. digitellinc.comacs.orgresearchgate.net This method has been successfully applied to all four stereoisomers of the bis-amino acid building blocks. digitellinc.com The resulting Fmoc-protected monomers can then be used in solid-phase synthesis to construct complex oligomeric structures. digitellinc.com This approach has paved the way for the high-throughput synthesis of functionalized spiroligomers using automated peptide synthesizers based on Fmoc chemistry. digitellinc.com

Considerations for Stereochemical Control and Purity in Fmoc Reactions

Maintaining stereochemical integrity is paramount in the synthesis of peptides and other chiral molecules, as even minor racemization can significantly impact biological activity. rsc.org Several factors during Fmoc-based synthesis can lead to the loss of stereochemical purity.

One of the most significant side reactions is aspartimide formation, which occurs when a peptide sequence containing aspartic acid is exposed to the basic conditions of Fmoc deprotection. nih.gov This can lead to the formation of multiple by-products, including d/l-β-aspartyl peptides. nih.gov

Racemization can also be a problem for certain amino acids, such as histidine and cysteine, during the coupling step. rsc.orgnih.gov The choice of protecting groups for the amino acid side chains and the coupling reagents can influence the extent of racemization. For example, with histidine, using the trityl (Trt) protecting group on the τ-nitrogen of the imidazole (B134444) ring is common, but acidic coupling conditions are often necessary to maintain stereochemistry. nih.gov

The purity of the initial Fmoc-protected amino acid building blocks is also critical. Impurities such as Fmoc-β-Ala-OH or dipeptides formed during the protection step can be incorporated into the growing chain, leading to a complex mixture of final products. nih.gov Therefore, careful quality control of the starting materials is essential for a successful synthesis. nih.gov

Strategies to minimize racemization and other side reactions include the use of sterically hindered bases for deprotection, optimizing reaction times, and employing advanced coupling reagents. researchgate.net For instance, in the case of phenylglycine-containing peptides, which are prone to epimerization, using specific coupling agents like DEPBT or COMU in combination with a hindered base can significantly reduce racemization. researchgate.net

Iii. N Fmoc Chemistry in Peptide and Protein Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Utilizing the Fmoc/tBu Strategy

Fmoc/tBu SPPS is the predominant method for producing synthetic peptides in both academic and industrial laboratories. csic.essemanticscholar.org The strategy involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble polymeric support. lgcstandards.comnih.gov The temporary Fmoc group is removed with a mild base, typically piperidine (B6355638), while acid-labile tert-butyl-based groups protect the amino acid side chains. csic.esaltabioscience.com This orthogonality allows for selective deprotection and chain elongation, culminating in a final cleavage step with a strong acid like trifluoroacetic acid (TFA) to release the desired peptide. lgcstandards.com

The adoption of Fmoc chemistry marked a significant advancement over the older Boc/Bzl strategy, primarily by eliminating the need for harsh, corrosive reagents like hydrogen fluoride (B91410) (HF) for deprotection steps. altabioscience.comnih.gov Initially, the success of Fmoc chemistry was driven by its accessibility to non-chemists, who could safely prepare peptides using inexpensive automated synthesizers. semanticscholar.orgnih.gov

Continuous advancements have further refined the technology. Key developments include:

Improved Building Blocks: The industrial-scale production of therapeutic peptides has led to the availability of very-high-quality, high-purity (>99%) Fmoc-amino acid building blocks at a lower cost. nih.govnih.gov

Advanced Resins and Linkers: The development of specialized resins, such as the 2-chlorotrityl chloride resin, allows for the synthesis of fully protected peptide fragments while minimizing side reactions like racemization. sigmaaldrich.compeptide.com

Automation and High-Throughput Synthesis: The compatibility of Fmoc chemistry with automation has been a major driver of its evolution. semanticscholar.org Modern automated synthesizers incorporate features like microwave heating and real-time monitoring to accelerate synthesis and improve peptide quality. csic.esvapourtec.com Techniques for parallel and combinatorial synthesis have also become standard. altabioscience.compeptide.com

Overcoming Difficult Sequences: The synthesis of long or aggregation-prone peptides has been improved through the use of pseudoprolines and backbone protection strategies, which disrupt secondary structures that can hinder reaction kinetics. semanticscholar.orgnih.gov These innovations are pushing the boundaries of routine synthesis to peptides over 100 amino acids in length. nih.gov

These advancements are a direct response to the growing demand for synthetic peptides in drug discovery, pharmacology, and the development of novel biomaterials. semanticscholar.orgnih.gov

Efficiency in each coupling and deprotection cycle is critical for the successful synthesis of long peptides. acs.org Automated synthesizers allow for precise control over these cycles, and significant research has focused on their optimization.

Deprotection: The standard deprotection reagent is a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). wiley-vch.de However, for sequences prone to aggregation, the deprotection time can increase dramatically. peptide.com To address this, faster and more potent deprotection agents have been explored.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This non-nucleophilic base can significantly speed up Fmoc removal, although it is often used in combination with a small amount of piperidine to scavenge the dibenzofulvene byproduct. peptide.com Caution is required when using DBU with aspartic acid-containing peptides, as it can catalyze aspartimide formation. peptide.com

Pyrrolidine: Utilized in ultra-efficient SPPS (UE-SPPS) protocols, this volatile base can be removed by evaporation, eliminating the need for post-deprotection washing steps and drastically reducing solvent waste. cem.com

Coupling: The goal of the coupling step is the rapid and complete formation of a peptide bond with minimal side reactions. Optimization involves the choice of coupling reagents and reaction conditions.

Coupling Reagents: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often paired with additives like OxymaPure (ethyl cyano(hydroxyimino)acetate) or HOBt (hydroxybenzotriazole), remain highly effective. nih.govbachem.com Phosphonium and uronium/aminium salts, such as HBTU and HATU, are also widely used for their high coupling efficiency. nih.govbachem.com

Microwave and Flow Chemistry: The application of microwave energy can accelerate both coupling and deprotection reactions, leading to higher purity peptides in shorter times. vapourtec.comcem.com Continuous flow systems offer precise control over reaction temperatures and times, efficient washing, and the potential for in-line monitoring, further reducing cycle times and reagent consumption. vapourtec.com

"One-Pot" Cycles: Advanced protocols, such as UE-SPPS, have introduced "one-pot" coupling and deprotection steps. In this approach, a small amount of deprotection solution is added directly to the coupling mixture, quenching any remaining activated amino acid and reusing the solvent, which significantly cuts down on waste. cem.com

Table 1: Comparison of Deprotection and Coupling Strategies in Automated Fmoc SPPS
StrategyKey FeaturesAdvantagesConsiderationsReference
Conventional (Piperidine/DIC/Oxyma)20% piperidine in DMF for deprotection; Carbodiimide (B86325) activation.Well-established, reliable, cost-effective reagents.Can be slow for difficult sequences; generates significant solvent waste. nih.govwiley-vch.debachem.com
Microwave-Assisted SPPSUses microwave energy to heat the reaction vessel.Dramatically reduced cycle times; improved purity for complex peptides.Requires specialized equipment; potential for increased side reactions like racemization if not optimized. vapourtec.comcem.com
Continuous Flow SPPSResin is packed in a column with reagents flowing through.Efficient washing, reduced solvent use, precise temperature control, potential for in-line monitoring.Requires specialized flow chemistry equipment. vapourtec.com
Ultra-Efficient SPPS (UE-SPPS)"One-pot" coupling/deprotection; volatile base (pyrrolidine); washless steps.Reduces solvent waste by up to 95%; very fast cycles.Relies on specific reagent combinations and engineered hardware. cem.com

Despite its advantages, the Fmoc/tBu strategy is susceptible to several side reactions that can compromise the purity and yield of the final peptide.

Aspartimide formation is one of the most severe side reactions in Fmoc SPPS. nih.gov It occurs when the nitrogen atom of the peptide backbone attacks the side-chain ester of an aspartic acid (Asp) residue, particularly during the base-mediated Fmoc-deprotection step. This forms a five-membered succinimide (B58015) ring. biotage.com This intermediate is problematic because it can lead to a mixture of byproducts:

Ring-opening by water or piperidine generates both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which is often difficult to separate. nih.gov

The aspartimide intermediate is prone to epimerization, leading to the formation of D-Asp, L-isoAsp, and D-isoAsp isomers. iris-biotech.de

The propensity for aspartimide formation is highly sequence-dependent, with -Asp-Gly-, -Asp-Asn-, and -Asp-Asp- being particularly susceptible. nih.gov

Prevention Strategies:

Modified Deprotection Conditions: Adding an acidic modifier like HOBt or OxymaPure to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. nih.govbiotage.com Using a weaker base like piperazine (B1678402) has also shown some effect. biotage.com

Sterically Hindered Side-Chain Protection: Replacing the standard tert-butyl (tBu) protecting group on the Asp side chain with bulkier groups like 3-methylpent-3-yl (Mpe) can sterically hinder the formation of the succinimide ring. biotage.comiris-biotech.de

Backbone Protection: The most effective strategy to completely prevent aspartimide formation involves modifying the peptide backbone itself. nih.gov This is typically achieved by using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where a 2,4-dimethoxybenzyl (Dmb) group temporarily protects the amide nitrogen following the Asp residue, preventing cyclization. nih.goviris-biotech.de Another approach uses a cyanosulfurylide (CSY) protecting group on the Asp side chain, which is stable to bases but can be removed under specific conditions. iris-biotech.deiris-biotech.de

Table 2: Strategies to Mitigate Aspartimide Formation
StrategyMechanismEffectivenessBuilding Block / ReagentReference
Acidic ModifierReduces effective basicity of deprotection solution.Reduces but does not eliminate formation.OxymaPure or HOBt in piperidine/DMF. nih.govbiotage.com
Bulky Side-Chain EstersSteric hindrance prevents ring closure.Reduces formation compared to OtBu.Fmoc-Asp(OMpe)-OH. biotage.comiris-biotech.de
Backbone Amide ProtectionBlocks the nucleophilic amide nitrogen.Complete prevention at the protected site.Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.goviris-biotech.de
Novel Side-Chain GroupsForms a stable C-C bond instead of a labile C-O ester bond.Complete suppression reported.Fmoc-Asp(cyanosulfurylide)-OH. iris-biotech.deiris-biotech.de

Besides aspartimide-related issues, other impurities can arise during Fmoc SPPS.

Dipeptide Impurities: The insertion of an extra amino acid residue (endo-Xaan impurity) can occur if the Fmoc-amino acid raw material is contaminated with Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH). creative-peptides.com This contamination can happen during the synthesis of the building block itself, particularly when using Fmoc-Cl. creative-peptides.commesalabs.com Using high-purity raw materials synthesized via Fmoc-OSu can minimize this problem. creative-peptides.com

Deletion Impurities: Incomplete Fmoc deprotection or inefficient coupling leads to peptides missing an amino acid. researchgate.net This is often caused by peptide chain aggregation on the resin, which can be mitigated by using elevated temperatures, chaotropic salts, or backbone protection strategies like pseudoprolines. semanticscholar.orgresearchgate.net

Diketopiperazine Formation: At the dipeptide stage, especially with C-terminal proline or glycine (B1666218), the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. sigmaaldrich.com Using sterically bulky linkers, such as those on 2-chlorotrityl resins, can suppress this side reaction. sigmaaldrich.com

Racemization, or the loss of chiral integrity of an amino acid, is a critical concern in peptide synthesis. While the urethane-based Fmoc group generally suppresses racemization during coupling, certain amino acids and conditions present a higher risk. nih.govbachem.com The mechanism often involves the formation of a symmetric intermediate, like an oxazolone, in the presence of a base. bachem.com

Amino Acids Prone to Racemization:

Histidine (His): The imidazole (B134444) side chain of histidine can promote racemization. nih.gov Protecting the imidazole nitrogen is crucial. While Fmoc-His(Trt)-OH is common, it can still lead to significant racemization, especially with long pre-activation times or high temperatures. nih.gov The use of building blocks with alternative imidazole protection, like Methoxybenzylomethoxy (MBom) as in Fmoc-His(MBom)-OH, has been shown to greatly reduce racemization levels. nih.gov

Cysteine (Cys): Cysteine is highly susceptible to racemization when base-mediated coupling methods (e.g., HCTU/DIPEA) are used, particularly with microwave heating. nih.gov This can be largely avoided by using carbodiimide activation (e.g., DIC/Oxyma) which does not require an external base. nih.govbachem.com

Phenylglycine (Phg): This non-natural amino acid is known to be prone to epimerization due to the acidity of its α-proton. researchgate.net Studies have shown that the choice of coupling reagent is critical, with reagents like DEPBT or COMU, combined with a hindered base, effectively minimizing racemization. researchgate.net

Table 3: Racemization Control for Sensitive Amino Acids
Amino AcidHigh-Risk ConditionsRecommended Prevention StrategyReference
Histidine (His)Base-mediated coupling (e.g., HCTU/DIPEA); long pre-activation.Use of π-nitrogen protected derivatives like Fmoc-His(MBom)-OH. nih.gov
Cysteine (Cys)Base-mediated coupling, especially with microwave heating.Use base-free carbodiimide activation (e.g., DIC/Oxyma or DIC/HOBt). nih.govbachem.com
Phenylglycine (Phg)Base-catalyzed coupling.Use specific coupling reagents like DEPBT or COMU with a hindered base. researchgate.net

Addressing Challenges and Side Reactions in Fmoc SPPS

Investigation of Dipeptide and Other Impurity Formation

Synthesis of Modified Peptides and Peptidomimetics

The Fmoc strategy is the preferred method for synthesizing peptides containing modifications, as many of these modifications are unstable under the harsh acidic conditions required by alternative chemistries like Boc/Bzl. nih.gov The mild cleavage conditions of Fmoc chemistry preserve the integrity of sensitive functional groups, enabling the incorporation of a wide array of non-standard residues. nih.govnih.gov

Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The chemical synthesis of peptides containing PTMs is essential for studying their effects on protein structure and function. nih.gov Fmoc-SPPS is the dominant technique for this purpose, utilizing pre-formed, side-chain protected Fmoc-amino acid building blocks that can be incorporated directly into the peptide sequence. nih.gov

A vast array of Fmoc-amino acid derivatives bearing common PTMs are commercially available. Key examples include:

Phosphorylation: Phosphorylated peptides are vital for studying signaling pathways. Fmoc-protected phosphoserine, phosphothreonine, and phosphotyrosine are widely used. nih.gov For instance, Fmoc-Tyr(PO(OBzl)OH)-OH is a popular, albeit challenging, building block for introducing phosphotyrosine. Its incorporation is often optimized using uronium-based coupling reagents like HATU. Alternative building blocks like Fmoc-Tyr(PO(NMe₂)₂)-OH offer improved solubility and avoid certain side reactions due to the fully protected phosphate (B84403) group.

Glycosylation: Glycopeptide synthesis is critical for immunology and cancer research. Fmoc chemistry is compatible with the acid-sensitive glycosidic bonds. Building blocks such as Fmoc-Ser(Ac₃AcNH-β-Glc)-OH and Fmoc-Thr(Ac₃AcNH-α-Gal)-OH allow for the stepwise synthesis of O-linked glycopeptides.

Methylation: Arginine and lysine (B10760008) methylation are key epigenetic marks. Fmoc-protected methylated amino acids, like Fmoc-Arg(Me,Pbf)-OH and various methylated lysine derivatives (mono-, di-, and tri-methylated), are compatible with standard Fmoc-SPPS protocols, enabling research into epigenetics.

Sulfation: Tyrosine sulfation is another important PTM. The development of building blocks like Fmoc-Tyr(SO₃nP)-OH has made the synthesis of sulfotyrosine-containing peptides routine.

The table below summarizes some common Fmoc-amino acid building blocks used for incorporating PTMs.

Amino AcidPTMRecommended Fmoc Building Block
ArginineMonomethylationFmoc-Arg(Me,Pbf)-OH
ArginineAsymmetric DimethylationFmoc-ADMA(Pbf)-OH
LysineMonomethylationFmoc-Lys(Me,Boc)-OH
LysineDimethylationFmoc-Lys(Me)₂-OH
LysineTrimethylationFmoc-Lys(Me₃Cl)-OH
SerinePhosphorylationFmoc-Ser(PO(OBzl)OH)-OH
ThreoninePhosphorylationFmoc-Thr(PO(OBzl)OH)-OH
TyrosinePhosphorylationFmoc-Tyr(PO(OBzl)OH)-OH
SerineGlycosylation (β-GlcNAc)Fmoc-Ser(Ac₃AcNH-β-Glc)-OH
ThreonineGlycosylation (α-GalNAc)Fmoc-Thr(Ac₃AcNH-α-Gal)-OH
TyrosineSulfationFmoc-Tyr(SO₃nP)-OH

N-alkylation of the peptide backbone introduces conformational constraints and can improve proteolytic stability and cell permeability. Fmoc chemistry provides robust methods for creating these modified structures. One common strategy for synthesizing N-alkylated peptides involves the on-resin alkylation of a sulfonamide-activated amine. For example, an amino group on the resin can be protected with an o-nitrobenzenesulfonyl (oNBS) group, which facilitates subsequent alkylation. nih.govacs.org

Peptoids, or oligomers of N-substituted glycines, are another important class of peptidomimetics. They are synthesized using Fmoc-protected N-alkylglycine monomers. watanabechem.co.jp The synthesis of these building blocks and their incorporation into peptide-peptoid hybrids is well-established, allowing for the creation of novel structures with potential therapeutic applications. watanabechem.co.jprsc.org For example, a peptide-peptoid hybrid containing a 68Ga-labeled moiety was developed as a PET probe for tumors. watanabechem.co.jp

The table below shows examples of building blocks used in the synthesis of N-alkylated peptides and peptoids.

Derivative TypeExample Building Block / MethodApplication
N-Methyl Amino AcidNα-Methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino acidsDirect use in Fmoc-SPPS to create N-methylated peptides. acs.org
N-Alkylated AmideReductive amination on Sieber amide resinSynthesis of C-terminal peptidyl N-alkyl amides. oup.com
Peptoid MonomerFmoc-N-alkylglycine derivativesSolid-phase synthesis of peptoids and peptide-peptoid hybrids. watanabechem.co.jp
General N-AlkylationReductive alkylation of natural amino acidsCreates orthogonally protected Nα-(ω-Y-alkyl) amino acids for SPPS. rsc.org

The flexibility and mild conditions of Fmoc chemistry have made it a powerful tool for generating novel peptide architectures and combinatorial libraries. nih.govgoogle.com The ability to create large numbers of peptides in parallel has been crucial for drug discovery and material science. nih.govmdpi.com

Fmoc-dipeptide building blocks are often used to accelerate synthesis and can help overcome aggregation issues during the assembly of long or difficult sequences. iris-biotech.de Furthermore, specialized Fmoc-protected building blocks are designed to create unique structures. For instance, Fmoc-diphenylalanine (Fmoc-FF) is a well-studied building block that self-assembles into hydrogels, which have applications in tissue engineering and drug delivery. mdpi.comnih.gov Research has expanded to include derivatives like Fmoc-FFK, which introduces a lysine residue for further functionalization of the resulting biomaterial. mdpi.com

The development of diverse peptide libraries relies on the efficiency of Fmoc-SPPS. These libraries can be screened for various biological activities, leading to the discovery of novel therapeutic leads or diagnostic agents. The chemical synthesis allows for the incorporation of unnatural amino acids and other modifications that are not accessible through biological methods, vastly expanding the chemical space that can be explored. iris-biotech.deasm.org

Synthesis of N-alkylated Peptides and Peptoid Derivatives using Fmoc Chemistry

Chemical Protein Synthesis and Ligation Strategies

For proteins longer than what is feasible for direct stepwise SPPS (typically >50 amino acids), chemists rely on strategies that ligate smaller, synthetically accessible peptide fragments. researchgate.netnih.gov Fmoc chemistry plays a critical role in preparing the necessary peptide building blocks for these ligation techniques.

Native Chemical Ligation (NCL) is the most prominent method for chemically synthesizing large proteins. researchgate.netnih.gov The process involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov A significant challenge in preparing the peptide segments for NCL is the synthesis of the peptide thioester. While Boc-SPPS can be used, Fmoc-SPPS is often preferred due to its milder conditions. mdpi.comnih.gov

However, the thioester group is not stable to the basic piperidine treatment used for Fmoc removal. nih.gov To overcome this, thioester "surrogates" are often used. nih.gov For multi-segment ligations, a different problem arises: the N-terminal cysteine of an internal peptide segment must be temporarily protected to control the direction of the ligation. nih.govnih.gov

The Fmoc group has emerged as an excellent and practical masking group for the N-terminal cysteine of these internal fragments. nih.govnih.gov Key advantages include:

Stability: The Fmoc group is stable to the conditions used to generate peptide thioesters. nih.govnih.gov

Convenience: The required building block, Fmoc-Cys(Trt)-OH, is a standard, readily available reagent in Fmoc-SPPS, minimizing extra synthetic steps. researchgate.netnih.gov

Facile Removal: The Fmoc group can be rapidly removed (<7 minutes) after the first ligation step by a short treatment with 20% piperidine in the ligation buffer at a high pH (e.g., pH 11). nih.govresearchgate.net

This strategy allows for a "one-pot" approach where the deprotection of the newly exposed N-terminal cysteine and the subsequent ligation can occur in the same reaction vessel simply by adjusting the pH. nih.govnih.gov

The synthesis of large proteins often requires the assembly of three, four, or even more peptide segments. researchgate.netnih.gov One-pot strategies that avoid the difficult and time-consuming purification of intermediate ligation products are highly desirable. nih.gov The use of a temporary masking group on the N-terminal cysteine of the internal fragments is essential for these convergent or sequential one-pot approaches. nih.gov

The Fmoc group has been successfully implemented as such a mask. A typical three-segment, one-pot ligation strategy proceeds as follows:

First Ligation: The N-terminal peptide segment (with a C-terminal thioester) is ligated to the central segment, which has an Fmoc-protected N-terminal cysteine and a C-terminal thioester.

Fmoc Deprotection: After the first ligation is complete, the pH of the solution is raised by adding piperidine, which quickly removes the Fmoc group from the central segment's N-terminus. nih.govresearchgate.net

Second Ligation: The pH is then lowered to neutral (e.g., pH 7), and the third peptide segment (with a free N-terminal cysteine) is added to the pot. This initiates the second ligation reaction, yielding the full-length protein. nih.govnih.gov

This approach, which leverages the pH-dependent removal of the Fmoc group, has been used to synthesize proteins like human lysozyme (B549824) and the chemokine hCCL21 with high efficiency. researchgate.netnih.gov The simplicity and robustness of using the Fmoc group as a temporary mask for internal cysteines make it a powerful tool in the development of advanced, multisegment ligation techniques for chemical protein synthesis. nih.gov

Application of Orthogonal Protection Schemes in Complex Protein Synthesis

The chemical synthesis of complex polypeptides and proteins, particularly those with long sequences or intricate modifications, is a significant challenge that relies on sophisticated protecting group strategies. Central to modern solid-phase peptide synthesis (SPPS) is the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others. powdersystems.comacs.org The 9-fluorenylmethoxycarbonyl (Fmoc) group has become a cornerstone of these strategies due to its unique cleavage conditions. nih.gov

An orthogonal protection scheme involves two or more protecting groups that are removed by completely different chemical mechanisms. acs.org This enables precise control over the synthetic process, allowing for the deprotection of specific functional groups at desired stages while the rest of the molecule remains protected. The most prevalent orthogonal strategy in SPPS is the Fmoc/tBu (tert-butyl) approach. wikipedia.org In this scheme:

The temporary Nα-amino protecting group is the base-labile Fmoc group , which is typically removed at each cycle of amino acid addition using a mild base like piperidine. wikipedia.orgthermofisher.com

Permanent side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) , trityl (Trt), and tert-butoxycarbonyl (Boc) groups. These remain stable during the base-mediated Fmoc removal but are cleaved at the end of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA). acs.orgwikipedia.org

The mild conditions required to remove the Fmoc group are a key advantage, making this strategy compatible with a wide range of sensitive modifications that are often found in complex proteins, such as phosphorylation and glycosylation, which would not be stable under the harsh acidic conditions of older Boc/Bzl methods. nih.gov

For the synthesis of highly complex proteins involving site-specific modifications, branching, or cyclization, a third or even fourth level of orthogonality is often required. This involves integrating additional protecting groups that can be removed under conditions that affect neither the Fmoc nor the tBu-based groups. nih.govmdpi.com For instance, the allyloxycarbonyl (Alloc) group, which is cleaved by palladium catalysis, or photolabile groups can be used to unmask a specific side chain on the solid support for further chemical manipulation. acs.orgnih.gov

The following table summarizes common protecting groups used in multi-level orthogonal schemes.

Table 1: Protecting Groups in Orthogonal Synthesis

Protecting Group Abbreviation Protected Functional Group Cleavage Conditions Orthogonality Class
9-Fluorenylmethoxycarbonyl Fmoc α-Amino Base (e.g., 20% Piperidine in DMF) Base-Labile
tert-Butoxycarbonyl Boc Amino (Side-Chain) Acid (e.g., TFA) Acid-Labile
tert-Butyl tBu Carboxyl/Hydroxyl/Thiol (Side-Chain) Acid (e.g., TFA) Acid-Labile
Trityl Trt Amide/Thiol/Hydroxyl (Side-Chain) Mild Acid (e.g., 1-2% TFA) Highly Acid-Labile
Allyloxycarbonyl Alloc Amino (Side-Chain) Pd(0) catalyst (e.g., Pd(PPh₃)₄) Palladium-Catalyzed
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde Amino (Side-Chain) Hydrazine (e.g., 2% Hydrazine in DMF) Hydrazine-Labile
4-Methyltrityl Mtt Amino (Side-Chain) Mild Acid (e.g., 1-2% TFA) Highly Acid-Labile

The application of a three-dimensional orthogonal scheme allows for complex manipulations, such as synthesizing a branched peptide where a fluorescent label is attached to a specific lysine side chain before final cleavage from the resin. The process is illustrated in the table below.

Table 2: Example of a Three-Dimensional Orthogonal Scheme for Site-Specific Labeling

Step Action Reagents/Conditions Result
1 Synthesize peptide backbone Standard Fmoc/tBu SPPS H₂N-Ala-Gly-[Lys(Alloc)]-Ser(tBu)-Resin
2 Selective Alloc group removal Pd(PPh₃)₄, Scavenger H₂N-Ala-Gly-[Lys(NH₂)]-Ser(tBu)-Resin
3 Couple fluorescent dye Fluorescent Dye-NHS ester, DIPEA Dye-Lys-[Ala-Gly]-Ser(tBu)-Resin
4 Cleavage and global deprotection TFA/scavengers Dye-Lys-Ala-Gly-Ser-OH (Purified Product)

This level of synthetic control is indispensable for creating protein probes, incorporating unnatural amino acids, and assembling proteins with precisely defined post-translational modifications, thereby enabling advanced research into protein structure and function. acs.orgnih.gov

Iv. Research on Novel Applications and Functional Materials Derived from N Fmoc Conjugates

Self-Assembly Phenomena of Fmoc-Amino Acid and Peptide Conjugates

The self-assembly of Fmoc-conjugated building blocks is a spontaneous process driven by a delicate balance of non-covalent interactions. acs.orgnih.gov This phenomenon has been extensively studied to understand how simple molecular precursors can form complex, functional architectures like hydrogels and fibrillar networks. mdpi.commanchester.ac.uk

Fmoc-amino acids and, notably, Fmoc-dipeptides are recognized as exceptional low-molecular-weight gelators (LMWGs). frontiersin.orgnih.gov They can form supramolecular hydrogels, which are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water. nih.govmdpi.com

The process often involves a trigger, such as a change in pH or solvent composition. acs.orgacs.org For instance, Fmoc-diphenylalanine (Fmoc-FF), a widely studied conjugate, readily forms stable, self-supporting hydrogels under physiological pH conditions. mdpi.commdpi.com These hydrogels are composed of entangled fibrillar networks, with fibers that can be tens of nanometers in diameter. manchester.ac.ukrsc.org The morphology of these networks, including fiber density and porosity, can be controlled by the preparation method and experimental conditions. mdpi.com The resulting materials mimic the structure of the natural extracellular matrix, making them highly attractive for biomedical applications. mdpi.comacs.org

Fmoc-Conjugate ExampleTrigger for GelationResulting StructureReference
Fmoc-Diphenylalanine (Fmoc-FF) pH change (e.g., to < 8) or solvent switchEntangled nanofibrillar network mdpi.comfrontiersin.org
Fmoc-Leucine-Aspartic Acid (Fmoc-Leu-Asp) Dissolution in PBS (2 mg/mL)Fibrous structure in gel state frontiersin.org
Fmoc-Phenylalanine-Glycine (Fmoc-FG) Heating, below apparent pK(a)Entangled fibers nih.gov
Fmoc-Pentafluorophenylalanine (Fmoc-F5-Phe) Solvent switch (e.g., water/DMSO)Entangled fibrillar structures

The primary driving forces behind the self-assembly of Fmoc conjugates are a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding. acs.orgreading.ac.uk

π-π Stacking: The bulky, aromatic fluorenyl group of the Fmoc moiety is the key driver for assembly. acs.orgnih.gov These aromatic rings stack on top of each other through non-covalent π-π interactions, creating a stable, ordered core structure. nih.govrsc.org This interaction is so significant that it can induce self-assembly even in single amino acid conjugates. acs.org Studies using tannic acid, a known disruptor of π-π stacking, have confirmed that this interaction is central to the formation of these assemblies. rsc.org

Hydrogen Bonding: The peptide or amino acid component contributes through the formation of intermolecular hydrogen bonds. manchester.ac.uknih.gov In peptide conjugates, this often leads to the formation of β-sheet secondary structures, which are stabilized by hydrogen bonds between the peptide backbones. frontiersin.orgresearchgate.net This β-sheet arrangement acts as a scaffold, directing the one-dimensional growth of the nanofibers.

Other Interactions: Hydrophobic and electrostatic forces also play a crucial role. acs.orgreading.ac.uk The hydrophobic nature of both the Fmoc group and certain amino acid side chains promotes aggregation in aqueous environments. mdpi.com Meanwhile, electrostatic interactions, which can be modulated by pH, influence the repulsion or attraction between molecules, affecting the final assembled structure. rsc.orgrsc.org

The final morphology of the self-assembled structure is highly dependent on the molecular architecture of the Fmoc-conjugate. frontiersin.orgnih.gov Even subtle changes to the amino acid or peptide sequence can lead to vastly different outcomes.

Research comparing Fmoc-dipeptides has shown that the properties of the amino acid residues dictate the characteristics of the resulting hydrogels. frontiersin.org For example, when comparing Fmoc-diphenylalanine (Fmoc-FF) to conjugates where one phenylalanine is replaced by glycine (B1666218) (Fmoc-FG, Fmoc-GF), significant differences in gelation behavior and morphology are observed. nih.gov While Fmoc-FF and Fmoc-FG form hydrogels composed of entangled fibers, Fmoc-GF precipitates, forming sheet-like structures instead. nih.gov

Similarly, a study comparing Fmoc-Alanine, Fmoc-Phenylalanine, and Fmoc-Arginine revealed distinct assembled structures: Fmoc-Ala formed fibrillar objects emerging from spherical cores, Fmoc-Phe created a mix of fibrils and nanotapes, and Fmoc-Arg assembled into plate-like crystals. reading.ac.uk This demonstrates that the specific side chain (aliphatic, aromatic, or charged) profoundly influences the final nanoscale morphology. reading.ac.uk The length and flexibility of the linker connecting the fluorenyl group to the peptide have also been shown to be critical, with the methoxycarbonyl group in Fmoc being identified as optimal for promoting stable self-assembly. nih.govreading.ac.uk

Fmoc-ConjugateAmino Acid/Peptide CharacteristicsObserved MorphologyReference
Fmoc-FF Two aromatic residuesNanocylindrical fibrils, entangled networks mdpi.comfrontiersin.org
Fmoc-FG One aromatic, one small residueEntangled fibers (forms hydrogel) nih.gov
Fmoc-GF One small, one aromatic residueMicrometer-scale sheet-like structures (forms precipitate) nih.gov
Fmoc-Ala Small, hydrophobic aliphatic residueFibrils nucleating from spherical cores reading.ac.uk
Fmoc-Arg Positively charged, hydrophilic residuePlate-like crystals reading.ac.uk

Investigation of Molecular Interactions Driving Self-Assembly, Including π-Stacking and Hydrogen Bonding

Integration into Nanomaterials and Advanced Functional Systems

The unique properties of Fmoc-derived hydrogels, particularly their biocompatibility and porous, water-rich structure, make them excellent scaffolds for integrating other functional components, such as enzymes and therapeutic molecules. mdpi.comnih.gov

Immobilizing enzymes within a solid support can enhance their stability, activity, and reusability, which is crucial for industrial and biomedical applications. rsc.orgnih.gov Fmoc-hydrogels have emerged as a promising material for enzyme entrapment due to their mild formation conditions and biocompatible nature. acs.orgnih.gov

Research has demonstrated the successful immobilization of various enzymes, including laccase, horseradish peroxidase, α-chymotrypsin, and lipase, within Fmoc-amino acid hydrogels. acs.orgrsc.org The enzymes are physically entrapped within the pores of the nanofibrillar network. This method avoids covalent modification of the enzyme, often preserving its native structure and function. rsc.org Studies have reported that enzymes immobilized in these gels show improved stability at high temperatures and across a wider pH range compared to their free counterparts. acs.orgnih.gov For example, immobilized polyethylene (B3416737) terephthalate (B1205515) degrading enzyme (PETase) showed significant activity at 70°C, a temperature at which the free enzyme is completely inactive. nih.gov Furthermore, the immobilized enzymes can be reused for multiple cycles, enhancing their cost-effectiveness. rsc.org

The porous network of Fmoc-hydrogels makes them ideal candidates for encapsulating and controlling the release of therapeutic agents. mdpi.comnih.gov These systems can protect drugs from degradation and release them in a sustained manner at a specific site, reducing side effects and improving therapeutic outcomes. mdpi.comacs.org

Fmoc-peptide hydrogels have been extensively investigated as delivery vehicles for a range of molecules, from small-molecule drugs like doxorubicin (B1662922) to peptide-based therapeutics like Bortezomib. mdpi.comfrontiersin.org The release of the encapsulated drug is typically governed by diffusion through the hydrogel matrix. mdpi.com

Furthermore, the system can be designed to be stimuli-responsive. For example, hydrogels have been developed that release their payload in response to a change in pH, which is particularly relevant for targeting the acidic microenvironment of tumors. frontiersin.org By combining Fmoc-peptides with other polymers like chitosan (B1678972) or cyclodextrins, researchers have created composite hydrogels with enhanced mechanical properties and more sophisticated, tunable release profiles. frontiersin.orgrsc.org These injectable, self-healing hydrogels are particularly promising for localized drug delivery in applications like cancer therapy and pain management. acs.orgfrontiersin.org

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
Fmoc 9-fluorenylmethoxycarbonyl
Fmoc-FF N-(9-fluorenylmethoxycarbonyl)-diphenylalanine
Fmoc-FG N-(9-fluorenylmethoxycarbonyl)-phenylalanine-glycine
Fmoc-GF N-(9-fluorenylmethoxycarbonyl)-glycine-phenylalanine
Fmoc-GG N-(9-fluorenylmethoxycarbonyl)-diglycine
Fmoc-Ala N-(9-fluorenylmethoxycarbonyl)-alanine
Fmoc-Arg N-(9-fluorenylmethoxycarbonyl)-arginine
Fmoc-Leu-Asp N-(9-fluorenylmethoxycarbonyl)-leucine-aspartic acid
Fmoc-F5-Phe N-(9-fluorenylmethoxycarbonyl)-pentafluorophenylalanine
Doxorubicin (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Bortezomib [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid
Chitosan Poly-[ (1,4)-β-D-glucosamine]
Cyclodextrin A family of cyclic oligosaccharides

Development of Biosensing Applications Utilizing Fmoc Conjugates

The unique self-assembly properties of N-Fmoc (9-fluorenylmethoxycarbonyl) amino acids and short peptides have positioned them as versatile building blocks for advanced biosensors. These conjugates can form a variety of nanostructures, including nanofibers, nanotubes, and hydrogels, which serve as excellent scaffolds for immobilizing biorecognition elements. mdpi.comacs.org

One significant application is in the creation of enzyme-based electrochemical biosensors. Self-assembled hydrogels formed from Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF), create a three-dimensional matrix that can encapsulate enzymes. mdpi.comnih.gov This approach offers a biocompatible microenvironment that helps maintain the enzyme's stability and activity. For instance, researchers have successfully immobilized horseradish peroxidase (HRP) within an Fmoc-FF hydrogel on a glassy carbon electrode to detect hydrogen peroxide (H₂O₂) released from living HeLa cells, achieving a low detection limit of 18 nM. nih.gov Similarly, hydrogels made from ferrocene-phenylalanine (Fc-F) have been used to load glucose oxidase (GOx) for glucose detection, demonstrating high sensitivity and stability. mdpi.com

The applications of Fmoc-conjugates in biosensing extend to the development of platforms for detecting a range of analytes. The inherent fluorescence of the Fmoc group or its ability to interact with fluorescent molecules has been utilized in fluorescence-based assays. mdpi.com Furthermore, the combination of Fmoc-peptide assemblies with other nanomaterials, like gold nanoparticles (AuNPs) or graphene oxide (GO), enhances the electrocatalytic capabilities and sensitivity of the resulting biosensors for detecting molecules such as dopamine (B1211576) or for monitoring enzyme activity in real-time. mdpi.comnih.gov

Key Research Findings in Fmoc-Based Biosensing

Application Area Fmoc-Conjugate Example Detected Analyte Key Finding
Electrochemical Biosensing Fmoc-diphenylalanine (Fmoc-FF) with HRP Hydrogen Peroxide (H₂O₂) Created a 3D hydrogel for enzyme immobilization, enabling sensitive detection of H₂O₂ from living cells. mdpi.comnih.gov
Electrochemical Biosensing Ferrocene-phenylalanine (Fc-F) with GOx Glucose Formed nanofibers that served as an efficient matrix for GOx immobilization, resulting in a stable glucose biosensor. mdpi.com
Fluorescence Assay Fmoc-KLVFF with Zn(II) Amyloid-β (Aβ) Self-assembled into fluorescent nanoparticles for the detection and inhibition of Aβ aggregation. mdpi.com

N-Fmoc in the Synthesis of Other Biomolecules

The utility of the Fmoc protecting group extends beyond standard peptide synthesis to the assembly of other complex biomolecules. Its mild removal conditions make it particularly suitable for synthesizing structures that may be sensitive to the harsh acidic treatments required by alternative protection strategies, such as the tert-butyloxycarbonyl (Boc) group. broadpharm.com This has facilitated the development of synthetic routes for peptide nucleic acids and various ligand-targeted conjugates.

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, which allows them to bind to DNA and RNA with high affinity and specificity. rsc.orgrsc.org The solid-phase synthesis of PNA oligomers is commonly achieved using Fmoc chemistry. The most prevalent strategy is the Fmoc/Bhoc (benzhydryloxycarbonyl) approach, where the N-terminal amino group of the PNA backbone is temporarily protected by the base-labile Fmoc group, and the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine) are protected by the acid-labile Bhoc group. peptide.combiosearchtech.comcreative-peptides.com

The typical Fmoc-based PNA synthesis cycle involves several key steps:

Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). peptide.commedsci.org

Coupling: The next Fmoc-protected PNA monomer is activated with a coupling reagent, such as HATU (2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate), and coupled to the newly freed amino group on the growing chain. peptide.commedsci.org

Capping: Any unreacted amino groups are acetylated to prevent the formation of deletion sequences. peptide.com

This cycle is repeated until the desired PNA sequence is assembled. Finally, the PNA is cleaved from the solid support resin, and the permanent Bhoc protecting groups on the nucleobases are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA). peptide.com While the Fmoc/Bhoc strategy is widely used due to its milder deprotection steps compared to the original Boc/Z chemistry, it is not without challenges, such as potential side reactions during the base-mediated Fmoc removal. rsc.orgbiosearchtech.com To overcome these issues, researchers have optimized protocols, including using elevated temperatures (up to 80°C) during the coupling step to improve efficiency, particularly for difficult sequences. rsc.orgmedsci.org

Comparison of PNA Synthesis Protecting Group Strategies

Strategy Backbone Protection Nucleobase Protection Cleavage/Deprotection Conditions Key Features
Fmoc/Bhoc Fmoc (base-labile) Bhoc (acid-labile) Mild base for Fmoc removal; strong acid (TFA) for final cleavage. peptide.combiosearchtech.com Milder cycle conditions than Boc/Z; most common method for automated synthesis. biosearchtech.comcreative-peptides.com
Boc/Z Boc (acid-labile) Z (benzyloxycarbonyl) Strong acid (TFA) for Boc removal; very harsh acid (HF or TFMSA) for final cleavage. rsc.orgpeptide.com Harsher conditions; fewer reported side reactions. rsc.orgbiosearchtech.com

| Fmoc/Acyl | Fmoc (base-labile) | Acyl (e.g., anisoyl) | Mild base for Fmoc removal; final deprotection compatible with peptide/oligonucleotide syntheses. researchgate.net | Developed to be compatible with a wider range of synthesis conditions. researchgate.net |

Fmoc solid-phase chemistry is a pivotal technique for the synthesis of ligand-targeted conjugates, which are designed to deliver therapeutic or imaging agents selectively to specific cells or tissues. rsc.orgnih.gov This approach involves conjugating a targeting ligand—such as a peptide, antibody fragment, or small molecule—to a payload, often via a linker. The Fmoc strategy allows for the precise, sequential assembly of peptidic ligands and linkers on a solid support. nih.govnih.gov

The synthesis process generally follows standard Fmoc solid-phase peptide synthesis (SPPS) protocols. rsc.orgnih.gov The peptide ligand is assembled step-by-step on a resin. Specific amino acids with orthogonally protected side chains, such as Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH, can be incorporated at desired positions. nih.govbeilstein-journals.org These protecting groups can be removed selectively without disturbing other protecting groups or cleaving the peptide from the resin, allowing for the site-specific attachment of drugs, linkers, or imaging agents. beilstein-journals.org

For example, in the creation of peptide-drug conjugates (PDCs), a targeting peptide that binds to a receptor overexpressed on cancer cells, like the melanocortin 1 receptor (MC1R), can be synthesized using Fmoc chemistry. nih.gov After assembly of the peptide, a cytotoxic drug like camptothecin (B557342) can be conjugated to the peptide, resulting in a compound that selectively targets and kills melanoma cells. nih.gov Similarly, this strategy has been used to create dual-receptor targeted liposomes by first synthesizing peptide-lipid conjugates using Fmoc chemistry, which allows for precise control over the stoichiometry of the targeting ligands on the nanoparticle surface. rsc.org

The versatility of Fmoc chemistry enables the construction of complex bioconjugates with multiple components, including targeting ligands, spacers, fluorescent tags, and chelating agents for radiotracers, all assembled in a continuous, controlled manner on a solid phase. beilstein-journals.org

V. Analytical and Methodological Advancements in N Fmoc Chemistry Research

Methods for Monitoring Fmoc Deprotection and Reaction Progress

The removal of the Fmoc group is a critical step in peptide synthesis, revealing a free amine for the next coupling reaction. chempep.com Efficient monitoring of this deprotection step ensures that the reaction proceeds to completion, preventing the formation of deletion sequences. chempep.com Conversely, monitoring the coupling reaction ensures the complete consumption of the newly liberated free amine. Several methods are employed to track the progress of these crucial reactions.

UV-Visible Spectroscopy A widely used method for monitoring Fmoc deprotection relies on UV spectroscopy. wikipedia.org The cleavage of the Fmoc group, typically with a secondary amine base like piperidine (B6355638), liberates dibenzofulvene (DBF), which possesses a strong UV chromophore. chempep.comwikipedia.orgscholaris.ca By continuously monitoring the absorbance of the reaction solution at the λmax of the DBF-piperidine adduct, the progress of the deprotection can be quantified in real-time. This allows for the precise determination of the reaction endpoint. google.com For instance, a quantitative assay can be developed by measuring the concentration of released DBF via HPLC, which shows a linear correlation with the amount of deprotected peptide. nih.gov

Colorimetric Tests Qualitative colorimetric tests provide a rapid and simple way to check for the presence or absence of free primary or secondary amines on the solid-phase support. nih.gov These tests are essential for confirming the completion of both deprotection and coupling steps. chempep.com

Ninhydrin (B49086) (Kaiser) Test: This test detects free primary amines. nih.gov A positive result (a deep blue color) indicates that the Fmoc deprotection is complete, while a negative result (colorless or yellow) after a coupling step suggests the successful acylation of the amino group. nih.gov

Chloranil Test: This test is used for detecting secondary amines, such as proline, for which the ninhydrin test is not effective. nih.gov

Bromophenol Blue Test: This method can be used to monitor the progress of a coupling reaction; the endpoint is indicated by the discoloration of the blue reagent. chempep.com

Chromatographic Monitoring High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reaction progress. Small aliquots of the reaction mixture can be cleaved from the solid support, and the resulting mixture analyzed by HPLC. nih.gov This provides a detailed snapshot of the reaction, showing the consumption of starting materials and the formation of the desired product. nih.gov This method is particularly useful for optimizing reaction conditions and identifying potential side products. sigmaaldrich.com

Conductivity Measurements A more novel approach involves monitoring the electrical conductivity of the reaction solution during solid-phase synthesis. google.com Changes in the concentration of ionic species during the coupling and deprotection steps lead to corresponding changes in conductivity. google.com This method has been shown to correlate well with the degree of acylation and can be used for feedback control in automated synthesis systems. google.com

Table 1: Comparison of Methods for Monitoring Fmoc Deprotection

MethodPrincipleApplicationAdvantagesLimitations
UV Spectroscopy Quantifies the release of the dibenzofulvene (DBF) chromophore upon Fmoc cleavage. wikipedia.orgReal-time, quantitative monitoring of deprotection kinetics. nih.govNon-invasive, allows for automation, highly quantitative. google.comIndirect measurement; assumes stoichiometric release of DBF.
Ninhydrin Test Colorimetric reaction with free primary amines. nih.govQualitative check for complete deprotection or coupling. chempep.comSimple, rapid, and highly sensitive for primary amines. nih.govDoes not detect secondary amines like proline; destructive test. nih.gov
HPLC Analysis Separates and quantifies components of a cleaved sample from the reaction. Detailed reaction progress, purity assessment, side-product identification. sigmaaldrich.comHighly accurate, quantitative, and provides comprehensive information. nih.govRequires sample cleavage; more time-consuming than color tests. nih.gov
Conductivity Measures changes in ionic concentration in the reaction solution. google.comReal-time monitoring of coupling and deprotection steps. google.comNon-invasive, suitable for automation. google.comLess common; requires specialized equipment.

Application of Spectroscopic Techniques for Characterization of Fmoc Derivatives

Once synthesized, the structural integrity and purity of FV-100 N-Fmoc must be unequivocally confirmed. A suite of spectroscopic techniques is employed for this purpose, each providing unique and complementary information. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is one of the most powerful tools for the structural elucidation of organic molecules. Both one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to confirm the structure of FV-100 N-Fmoc. ajchem-a.comnih.govresearchgate.net

¹H NMR: Provides information on the number and environment of protons. The Fmoc group has characteristic aromatic proton signals typically found between δ 7.30 and 7.80 ppm, along with aliphatic protons from the fluorenyl and methyleneoxy groups around δ 4.2-4.5 ppm. rsc.org

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl of the Fmoc urethane (B1682113) typically appears around δ 155-157 ppm. rsc.org

2D NMR: Experiments like HMBC and HSQC are used to establish connectivity between protons and carbons, confirming the covalent structure of the entire FV-100 N-Fmoc conjugate. researchgate.net

Mass Spectrometry (MS) Mass spectrometry is essential for determining the molecular weight of the synthesized compound, thereby confirming its identity. arkat-usa.org Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing Fmoc-protected peptides and other derivatives. nih.gov

ESI-MS: Analysis of FV-100 N-Fmoc typically shows a prominent singly charged protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.govchainonbio.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. rsc.org

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion generates characteristic fragment ions. chainonbio.comacs.org This fragmentation pattern can provide sequence information and further confirm the structure of the "FV-100" portion of the molecule. nih.govdeepdyve.com

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. For FV-100 N-Fmoc, characteristic absorption bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the urethane group (around 1700 cm⁻¹), and aromatic C=C stretching from the fluorene (B118485) ring. rsc.orgdergipark.org.tr

Table 2: Spectroscopic Data for the Characterization of a Hypothetical FV-100 N-Fmoc

TechniqueObservationInterpretation
¹H NMR δ 7.79 (d, 2H), 7.62 (d, 2H), 7.43-7.31 (m, 4H)Aromatic protons of the Fmoc group. rsc.org
δ 4.54 (d, 2H), 4.27 (t, 1H)CH₂ and CH protons of the Fmoc group. rsc.org
¹³C NMR δ 155.2, 144.2, 141.3, 127.6, 127.0, 125.0, 119.9Carbons of the Fmoc group (urethane and aromatic). rsc.org
δ 67.1, 47.4Aliphatic carbons of the Fmoc group. rsc.org
ESI-MS m/z = [M+H]⁺, [M+Na]⁺Confirms the molecular weight of the intact molecule. nih.govresearchgate.net
FT-IR (cm⁻¹) 3327 (N-H stretch), 1697 (C=O stretch, urethane), 1527 (aromatic C=C stretch)Presence of key functional groups. rsc.org

Development and Refinement of Chromatographic Methods for Purification and Analysis of Fmoc-Derived Products

Chromatography is the cornerstone of both the purification of synthesized FV-100 N-Fmoc and the analysis of its purity. nih.gov The development of robust and efficient chromatographic methods is critical for obtaining high-quality material for subsequent applications.

High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC) Reversed-phase HPLC (RP-HPLC) is the most common analytical technique for assessing the purity of Fmoc-protected compounds. nih.govrsc.org The hydrophobic nature of the Fmoc group makes these molecules well-suited for separation on nonpolar stationary phases, such as C18 or C8 silica (B1680970). chainonbio.comrsc.org

Analytical Separation: A typical analytical method involves a gradient elution using a binary solvent system, commonly water and acetonitrile, with an acid modifier like trifluoroacetic acid (TFA). rsc.orgrsc.org Detection is usually performed using a UV detector at wavelengths where the Fmoc group absorbs strongly, such as 254 nm, 265 nm, or 301 nm. rsc.orgresearchgate.net UPLC systems, which use smaller particle size columns, offer higher resolution and faster analysis times compared to traditional HPLC. researchgate.netjapsonline.com

Purification: Preparative and semi-preparative HPLC are used to purify the crude FV-100 N-Fmoc product. rsc.org A common strategy is the "Fmoc-on" purification, where the final peptide is purified with the N-terminal Fmoc group still attached. perlan.com.pl This takes advantage of the significant hydrophobicity imparted by the Fmoc group, which helps to separate the full-length product from shorter, truncated sequences that lack the Fmoc group. perlan.com.pl Automated purification systems can trigger fraction collection based on the UV signal of the eluting Fmoc-protected product. perlan.com.pl

Flash Column Chromatography For larger-scale purifications, flash column chromatography over silica gel is a viable method. rsc.org While less resolving than HPLC, it is a cost-effective technique for removing major impurities from the crude product before a final polishing step by preparative HPLC. rsc.org

Table 3: Exemplar RP-HPLC Method for Analysis of FV-100 N-Fmoc

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for hydrophobic molecules. researchgate.net
Mobile Phase A 0.1% TFA in WaterAqueous solvent; TFA acts as an ion-pairing agent. rsc.org
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting the compound. rsc.org
Gradient 30% to 100% B over 20 minGradually increases solvent strength to elute compounds based on hydrophobicity. chainonbio.com
Flow Rate 1.0 mL/minTypical analytical flow rate. rsc.org
Detection UV at 265 nmWavelength for sensitive detection of the Fmoc chromophore. researchgate.net
Column Temp. 35 °CImproves peak shape and reproducibility. researchgate.net

Vi. Future Directions and Emerging Research Themes in N Fmoc Chemistry

Continuous Development of Highly Efficient and Sustainable Fmoc Methodologies

Recent advancements have demonstrated the potential of more environmentally benign solvents to replace DMF in Fmoc-SPPS. For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone have been successfully used for both the coupling and Fmoc-deprotection steps. acs.org Researchers have shown that common Fmoc-amino acid derivatives are sufficiently soluble in these greener solvents, making them viable for automated synthesis protocols. acs.org Another significant stride towards sustainability is the development of water-based SPPS, which utilizes water-dispersible Fmoc-amino acid nanoparticles, thereby drastically reducing the reliance on organic solvents. rsc.org

In addition to greener solvents, flow chemistry is emerging as a powerful tool for highly efficient Fmoc-SPPS. Continuous flow systems offer precise control over reaction conditions, leading to faster synthesis times and reduced consumption of excess reagents. acs.org These automated systems can significantly shorten the cycle times for amino acid coupling and deprotection, with some optimized protocols achieving Fmoc deprotection in under three minutes. peptide.com This rapid synthesis capability is not only efficient but also helps to minimize side reactions that can occur with prolonged exposure to reagents. acs.org

The table below summarizes some of the key developments in sustainable Fmoc methodologies.

Methodology Key Features Advantages Challenges
Green Solvents Replacement of DMF/NMP with solvents like 2-MeTHF, γ-valerolactone, or water. rsc.orgacs.orgReduced environmental impact and toxicity.Requires re-optimization of solubility and reaction conditions for Fmoc-amino acids. acs.org
Flow Chemistry Continuous process with automated reagent delivery and precise reaction control. acs.orgDrastically reduced synthesis times, lower reagent consumption, and potential for full automation. acs.orgRequires specialized equipment; scalability for industrial production is still under development. acs.org
Optimized Deprotection Use of alternative bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or optimized piperidine (B6355638) concentrations. peptide.comFaster and more efficient Fmoc group removal, especially for difficult sequences. peptide.comPotential for increased side reactions like aspartimide formation if not carefully controlled. peptide.com

Exploration of New Chemical Reactivities and Selectivities in Fmoc Systems

The exploration of new chemical reactivities and selectivities within Fmoc-based systems is a vibrant area of research, aimed at overcoming long-standing challenges in peptide synthesis and enabling the creation of novel molecular architectures. peptide.comspbu.ru A key aspect of this exploration is the management of side reactions and the synthesis of "difficult" peptide sequences, which are often prone to aggregation or incomplete reactions. peptide.comnih.gov

One of the most persistent side reactions in Fmoc-SPPS is aspartimide formation, which can occur when a peptide sequence containing aspartic acid is exposed to the basic conditions of Fmoc deprotection. nih.govchempep.com This can lead to a mixture of by-products that are difficult to separate from the target peptide. nih.gov Research is ongoing to develop new protecting group strategies and coupling reagents that minimize this unwanted cyclization.

Furthermore, the standard conditions for Fmoc deprotection using piperidine can be slow for sterically hindered amino acids or within aggregating sequences. peptide.com This has led to the investigation of alternative, more potent deprotection reagents. For example, DBU is a much faster deprotection agent than piperidine, though its high basicity requires careful control to prevent side reactions. peptide.com Another approach involves the use of fluoride (B91410) anions for Fmoc cleavage, which offers a different reactivity profile compared to traditional amine bases. thieme-connect.de

The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others, is central to the synthesis of complex and modified peptides. peptide.com The Fmoc/tBu (tert-butyl) strategy is a classic example of an orthogonal system. peptide.com Current research is focused on developing new orthogonal protecting groups that are compatible with the Fmoc methodology, allowing for even more complex, site-specific modifications of peptides, such as glycosylation, phosphorylation, or the attachment of fluorescent labels. nih.govbeilstein-journals.org This allows for the synthesis of peptides with post-translational modifications, which are crucial for studying biological processes. nih.gov

The table below highlights some areas where new reactivities and selectivities are being explored.

Research Area Objective Example Approaches Significance
Difficult Sequences Improve synthesis yields for aggregation-prone or sterically hindered peptides.Use of high-temperature synthesis, alternative solvents, or special protected amino acid derivatives. nih.govEnables the synthesis of a wider range of complex and biologically relevant peptides. nih.gov
Side Reaction Prevention Minimize or eliminate common side reactions like aspartimide formation or racemization. chempep.comDevelopment of novel side-chain protecting groups for aspartic acid; optimizing base and temperature conditions. chempep.comIncreases purity and yield of the final peptide product, simplifying purification. nih.gov
Novel Deprotection Find faster or more selective methods for Fmoc group removal.Use of alternative bases like DBU or fluoride anions; exploring enzymatic or photochemical cleavage. peptide.comthieme-connect.deProvides more tools to tailor the synthesis strategy to the specific peptide sequence.
Enhanced Orthogonality Develop new protecting groups compatible with Fmoc chemistry for complex modifications.Introduction of protecting groups removable under very specific, mild conditions (e.g., light, specific enzymes).Facilitates the synthesis of intricately modified peptides for advanced research and therapeutic applications. nih.govbeilstein-journals.org

Expansion of Fmoc Applications into Novel Interdisciplinary Research Fields

The versatility and mild conditions associated with Fmoc chemistry have propelled its application far beyond traditional peptide synthesis, into diverse and interdisciplinary fields such as materials science, nanotechnology, and chemical biology. Fmoc-protected amino acids and dipeptides, such as N-Fmoc-phenylalanyl-valine (Fmoc-FV), are being increasingly recognized for their ability to self-assemble into well-defined nanostructures. mdpi.com

The fluorescent nature of the Fmoc group itself is also being exploited in novel ways. While its primary role is as a protecting group, its fluorescence allows for real-time monitoring of the deprotection step in SPPS. ontosight.ai This property can be harnessed for developing new analytical techniques and for high-throughput screening assays. Furthermore, the Fmoc group can be incorporated into bioconjugates and molecular probes designed for bioimaging and diagnostics.

The synthesis of peptide-drug conjugates and other complex biomolecules is another expanding frontier for Fmoc chemistry. The orthogonal nature of the Fmoc strategy allows for the precise, site-specific incorporation of non-natural amino acids, cytotoxic drugs, or imaging agents into a peptide sequence. beilstein-journals.org This enables the creation of highly targeted therapeutic and diagnostic agents. For example, a targeting peptide can be synthesized using Fmoc-SPPS and then conjugated to a fluorescent dye or a drug molecule, a process facilitated by the selective deprotection of side-chain protecting groups. beilstein-journals.org

The table below provides an overview of the expanding applications of Fmoc chemistry.

Field Application Role of Fmoc Chemistry Example
Materials Science Formation of self-assembling nanomaterials and hydrogels. mdpi.comThe Fmoc group drives self-assembly through π-π stacking; the peptide sequence dictates the material properties. mdpi.comFmoc-FV self-assembles into a fibrous network to form a hydrogel for potential use in tissue engineering. mdpi.com
Bioconjugation Synthesis of targeted drug-delivery systems and molecular probes. beilstein-journals.orgEnables the precise, stepwise assembly of complex molecules containing peptides, drugs, and linkers. beilstein-journals.orgSynthesis of a peptide-based fluorescent probe for cancer cell imaging. beilstein-journals.org
Chemical Biology Creation of peptides with post-translational modifications to study cellular processes. nih.govMild deprotection conditions preserve sensitive modifications like phosphorylation and glycosylation. nih.govSynthesis of a phosphorylated peptide to study kinase signaling pathways. nih.gov
Diagnostics Development of new analytical methods and high-throughput screening platforms.The fluorescence of the cleaved Fmoc group is used for quantitative detection. ontosight.aiMonitoring enzyme activity by designing a peptide substrate that releases a fluorescent Fmoc-adduct upon cleavage.

Q & A

Q. What is the role of the Fmoc group in the synthesis and structural stability of FV 100 N-Fmoc?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a base-labile protecting group during solid-phase peptide synthesis (SPPS). It shields the amine functionality of this compound, preventing unwanted side reactions. The Fmoc group is removed using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, ensuring efficient deprotection . Structurally, the aromaticity of the Fmoc group facilitates π–π stacking, stabilizing the β-sheet conformation of the peptide hydrogel .

Q. How is this compound synthesized, and what are the critical steps in its preparation?

this compound is synthesized via Fmoc-SPPS. Key steps include:

  • Step 1: Protection of the amine group in FV 100 using Fmoc-Cl in the presence of DIPEA and DMF.
  • Step 2: Deprotection with 20% piperidine in DMF to regenerate the free amine.
  • Step 3: Coupling with Fmoc-Cl in DCM/TEA to reintroduce the Fmoc group.
  • Step 4: Final purification via column chromatography (EtOAc/hexane) . The use of piperidine ensures rapid Fmoc cleavage while minimizing side reactions .

Q. What analytical methods are used to confirm the molecular structure and purity of this compound?

  • UV-Vis Spectroscopy: The Fmoc group exhibits strong absorbance at ~265–300 nm, enabling quantification of Fmoc-protected intermediates .
  • Chromatography: HPLC or column chromatography (e.g., EtOAc/hexane) ensures purity.
  • Mass Spectrometry: Molecular weight confirmation (C₄₂H₄₅N₃O₈, 719.82 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do environmental factors (pH, temperature, ions) influence the self-assembly and stability of this compound hydrogels?

this compound forms thermo-sensitive, shear-thinning hydrogels under physiological conditions.

  • pH: Acidic conditions destabilize π–π stacking, reducing hydrogel integrity. Neutral to slightly basic pH (7.0–8.5) optimizes self-assembly .
  • Temperature: Heating disrupts hydrophobic interactions, leading to sol-gel transitions. Cooling restores β-sheet networks .
  • Ions: Divalent cations (e.g., Ca²⁺) enhance crosslinking via electrostatic interactions, improving mechanical strength . Methodological Tip: Use rheometry to quantify storage (G') and loss (G'') moduli under varying conditions .

Q. What experimental strategies can resolve contradictions in cell-type-dependent bioactivity of this compound hydrogels?

this compound hydrogels exhibit higher proliferation in HUVECs and MDA-MB231 cells than WJ-MSCs. To address this discrepancy:

  • Step 1: Perform transcriptomic profiling (RNA-seq) to identify adhesion- or proliferation-related genes (e.g., integrins, growth factors).
  • Step 2: Modify hydrogel surface charge or stiffness using co-assembling peptides (e.g., RGD motifs) to enhance MSC adhesion .
  • Step 3: Validate using live/dead assays and proliferation markers (Ki-67) .

Q. How can computational modeling support the design of this compound derivatives for targeted drug delivery?

  • Molecular Dynamics (MD): Simulate interactions between this compound and drug molecules (e.g., hydrophobic drugs) to predict loading efficiency .
  • Density Functional Theory (DFT): Calculate π–π stacking energies to optimize Fmoc group interactions for enhanced stability .
  • Validation: Compare simulated data with experimental release kinetics (e.g., HPLC-based drug release assays) .

Q. What methodological challenges arise in scaling up this compound synthesis, and how can they be mitigated?

  • Challenge 1: Batch-to-batch variability in SPPS due to incomplete coupling or deprotection. Solution: Monitor coupling efficiency via Kaiser test and optimize reaction times .
  • Challenge 2: Purification bottlenecks at large scales. Solution: Transition from column chromatography to preparative HPLC with gradient elution .
  • Challenge 3: Solvent waste from DMF/piperidine. Solution:* Implement solvent recycling systems or switch to ionic liquid-based Fmoc removal (e.g., [Bmim][BF₄]) .

Methodological Best Practices

  • For 3D Cell Culture: Pre-equilibrate this compound hydrogels in cell culture medium for 24 hours to minimize cytotoxic effects of residual solvents .
  • For Drug Delivery Studies: Use fluorescence labeling (e.g., FITC-conjugated this compound) to track hydrogel degradation and drug release spatially .
  • Data Reporting: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.